LFS-1107

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

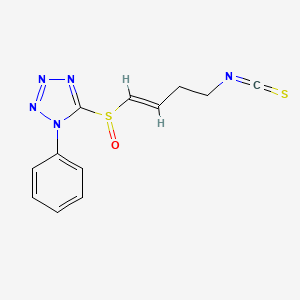

Fórmula molecular |

C12H11N5OS2 |

|---|---|

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole |

InChI |

InChI=1S/C12H11N5OS2/c18-20(9-5-4-8-13-10-19)12-14-15-16-17(12)11-6-2-1-3-7-11/h1-3,5-7,9H,4,8H2/b9-5+ |

Clave InChI |

MEYVIFWSUCHGRX-WEVVVXLNSA-N |

SMILES isomérico |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)/C=C/CCN=C=S |

SMILES canónico |

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)C=CCCN=C=S |

Origen del producto |

United States |

Foundational & Exploratory

LFS-1107: A Potent CRM1 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide

LFS-1107 is a novel, potent, and reversible small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein.[1][2] Emerging as a promising therapeutic agent, this compound has demonstrated significant anti-cancer activity, particularly in extranodal NK/T cell lymphoma (ENKTL) and triple-negative breast cancer (TNBC).[1][2] Its mechanism of action centers on the blockade of CRM1-mediated nuclear export, leading to the nuclear accumulation of tumor suppressor proteins and subsequent downregulation of oncogenic signaling pathways. This guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: CRM1 Inhibition

This compound functions as a selective inhibitor of CRM1 (also known as XPO1), a protein responsible for the transport of numerous cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.[1] By binding to CRM1, this compound effectively blocks this export process. This inhibition is reversible, which may contribute to a favorable toxicity profile.[1]

The primary consequence of CRM1 inhibition by this compound is the nuclear retention and accumulation of key tumor suppressor proteins.[1] This targeted disruption of nucleo-cytoplasmic transport ultimately leads to the suppression of cancer cell growth and proliferation.

Attenuation of NF-κB Signaling in ENKTL

In the context of extranodal NK/T cell lymphoma (ENKTL), a significant mechanism of action for this compound is the attenuation of the NF-κB signaling pathway.[1] This is achieved through the nuclear retention of IκBα, an inhibitor of NF-κB.[1]

Targeting STAT3 Signaling in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC), this compound has been shown to induce the nuclear retention of Survivin.[2] This leads to a significant suppression of STAT3 transactivation and the expression of downstream genes that regulate cancer stemness.[2] This action allows this compound to selectively eliminate CD44⁺CD24⁻ enriched breast cancer stem cells (BCSCs).[2]

Preclinical Efficacy

This compound has demonstrated potent and selective anti-tumor activity in various preclinical models.

In Vitro Activity

This compound exhibits strong growth suppression of ENKTL cells at nanomolar concentrations, while showing minimal effects on healthy peripheral blood mononuclear cells and human platelets.[1][2] This selectivity suggests a favorable therapeutic window.

| Cell Line | Cancer Type | IC50 (nM) |

| SNK-6 | ENKTL | Low Nanomolar Range |

| TNBC Cells | Triple-Negative Breast Cancer | Low Nanomolar Range |

Table 1: In Vitro Potency of this compound in Cancer Cell Lines.

In Vivo Activity

In a xenograft mouse model using SNK6 cells, administration of this compound at a dose of 10 mg/kg/week resulted in a significant extension of survival and a considerable reduction in tumor cells.[1] The treatment also led to a reduction in splenomegaly, restoring spleen weight and volume to near-normal levels.[1] Furthermore, this compound has been shown to strongly inhibit tumor growth in mouse xenograft models of TNBC and eradicate BCSCs in residual tumors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biolayer Interferometry (BLI) Assay for CRM1 Binding

This assay was used to validate CRM1 as a direct cellular target of this compound.[1]

-

Instrumentation: Octet RED96 system (ForteBio).

-

Biosensors: Streptavidin (SA) biosensors.

-

Protein Immobilization: Biotinylated recombinant human CRM1 protein was loaded onto the SA biosensors.

-

Binding Analysis:

-

A baseline was established by dipping the biosensor into kinetics buffer.

-

The biosensor was then dipped into wells containing various concentrations of this compound to measure association.

-

Finally, the biosensor was moved back to the kinetics buffer to measure dissociation.

-

-

Controls: Biotinylated IκBα and Keap1 were used as negative control probes.[1]

-

Data Interpretation: The binding affinity (KD) was calculated from the association and dissociation curves. This compound demonstrated a clear binding affinity for CRM1, with a measurable dissociation process indicating a reversible interaction.[1]

Western Blot for Nuclear IκBα Accumulation

This technique was employed to confirm the nuclear localization of IκBα following treatment with this compound.[1]

-

Cell Culture and Treatment: ENKTL cells (e.g., SNK-6) were treated with this compound at various concentrations for a specified duration (e.g., 3 hours).

-

Nuclear and Cytoplasmic Fractionation: Cells were harvested and subjected to subcellular fractionation to separate nuclear and cytoplasmic extracts.

-

Protein Quantification: The protein concentration of each fraction was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each fraction were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for IκBα.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.

-

-

Data Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A significant increase in the IκBα protein level in the nuclear fraction of this compound-treated cells compared to untreated cells confirmed nuclear accumulation.[1]

Xenograft Mouse Model for In Vivo Efficacy

This model was used to evaluate the anti-tumor activity of this compound in a living organism.[1]

-

Animal Model: Immunodeficient mice (e.g., NCG mice) were used.

-

Tumor Cell Implantation: SNK6 cells were injected intraperitoneally into the mice to establish the xenograft model.[1]

-

Treatment Regimen: Mice were treated with this compound (e.g., 10 mg/kg/week) or a vehicle control.[1]

-

Efficacy Endpoints:

-

Data Interpretation: A statistically significant increase in survival, reduction in tumor burden, and normalization of spleen size in the this compound-treated group compared to the control group demonstrated the in vivo efficacy of the compound.[1]

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. The research appears to be in the preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate for cancer therapy, with a well-defined mechanism of action as a reversible CRM1 inhibitor. Its ability to induce the nuclear accumulation of tumor suppressor proteins, thereby attenuating key oncogenic signaling pathways like NF-κB and STAT3, provides a strong rationale for its further development. The potent and selective anti-tumor activity observed in both in vitro and in vivo models of ENKTL and TNBC highlights its therapeutic potential. Future research will likely focus on IND-enabling studies to transition this promising agent into clinical trials.

References

### LFS-1107: A Technical Guide to a Reversible CRM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a crucial protein that mediates the transport of various proteins and RNAs from the nucleus to the cytoplasm.[1] Its overexpression in many cancers is linked to poor prognosis, making it a significant target for anticancer therapies.[2][3] LFS-1107 is a potent and selective small molecule inhibitor of CRM1 that has demonstrated promising preclinical activity, particularly in extranodal NK/T cell lymphoma (ENKTL).[4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data, experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

This compound functions as a reversible inhibitor of CRM1.[5] It binds to the NES-cleft within the CRM1 protein, a region essential for recognizing and binding to cargo proteins destined for nuclear export.[6] This binding is characterized by a strong affinity, reportedly 40-fold higher than the existing CRM1 inhibitor, KPT-330.[5] By occupying this cleft, this compound effectively blocks the interaction between CRM1 and its cargo proteins, leading to the nuclear accumulation of tumor suppressor proteins and other key regulatory molecules.[3][7]

One of the key consequences of CRM1 inhibition by this compound is the nuclear retention of IκBα.[4] In normal cellular processes, IκBα binds to and inhibits the transcription factor NF-κB. The nuclear export of IκBα by CRM1 allows for the activation of NF-κB signaling, which is a hallmark of many cancers, including ENKTL.[4] By preventing IκBα export, this compound effectively sequesters it in the nucleus, leading to the suppression of NF-κB transcriptional activity and the downregulation of its target genes.[4] This targeted disruption of the NF-κB pathway is a primary mechanism through which this compound exerts its anti-tumor effects.[4]

The reversibility of this compound's binding is a critical feature. Unlike irreversible inhibitors like Leptomycin B (LMB), which form a permanent covalent bond with CRM1 and have been associated with significant toxicity, the reversible nature of this compound suggests a potentially more favorable safety profile.[3][5] Experiments have shown that the nuclear transport machinery can be restored after the removal of this compound, confirming its reversible mode of action.[5]

Signaling Pathway

The primary signaling pathway affected by this compound is the CRM1-mediated nuclear export pathway, which in turn significantly impacts the NF-κB signaling cascade.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~1.25 x 10-11 M | In vitro (Biolayer Interferometry) | [8] |

| IC50 | Nanomolar range | 60 human cancer cell lines | [6] |

| In vivo Efficacy | 10 mg/kg/week | SNK6 xenograft mouse model | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Biolayer Interferometry (BLI) Assay for CRM1 Binding

This assay is used to determine the binding affinity of this compound to the CRM1 protein.

-

Objective: To quantify the binding kinetics and affinity (Kd) of this compound to CRM1.

-

Materials:

-

Recombinant human CRM1 protein

-

This compound

-

Biotinylated CRM1 probe

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., Octet K2)

-

-

Protocol:

-

Immobilize the biotinylated CRM1 probe onto streptavidin-coated biosensors.

-

Establish a baseline reading in a buffer-only solution.

-

Associate the biosensors with varying concentrations of this compound to monitor the binding event in real-time.

-

Transfer the biosensors back to the buffer-only solution to monitor the dissociation of the this compound-CRM1 complex.

-

Analyze the resulting sensorgrams to calculate the association (kon) and dissociation (koff) rate constants.

-

Determine the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

-

Cell Viability Assay

This assay measures the cytotoxic effects of this compound on cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

Cancer cell lines (e.g., SNK-6)

-

This compound

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a microplate reader.

-

Plot the cell viability against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Objective: To assess the effect of this compound on tumor growth and survival in a preclinical animal model.

-

Materials:

-

Immunodeficient mice (e.g., NCG mice)

-

Human cancer cells (e.g., SNK6)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Inject human cancer cells subcutaneously or intraperitoneally into immunodeficient mice.

-

Allow the tumors to establish to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg/week) or a vehicle control to the respective groups.

-

Monitor tumor volume by caliper measurements at regular intervals.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, flow cytometry).[4]

-

This compound is a promising reversible CRM1 inhibitor with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action, centered on the nuclear retention of IκBα and subsequent suppression of NF-κB signaling, provides a strong rationale for its development as a therapeutic agent for cancers dependent on this pathway. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the potential of this compound. Future studies, including clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile in human patients.[4][6]

References

- 1. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBS9106-induced CRM1 degradation is mediated by cullin ring ligase activity and the neddylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and biological evaluation of a potent small molecule CRM1 inhibitor for its selective ablation of extranodal NK/T cell lymphoma | eLife [elifesciences.org]

- 5. Discovery and biological evaluation of a potent small molecule CRM1 inhibitor for its selective ablation of extranodal NK/T cell lymphoma | Sciety [sciety.org]

- 6. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 7. Novel reversible selective inhibitor of nuclear export shows that CRM1 is a target in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

LFS-1107: A Potent CRM1 Inhibitor and its Role in Nuclear-Cytoplasmic Transport

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LFS-1107 is a novel, potent, small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin-1 (XPO1). CRM1 is a critical protein responsible for the nuclear export of a wide array of cargo proteins, including numerous tumor suppressors and growth regulators. By selectively binding to and inhibiting CRM1, this compound effectively blocks this export process, leading to the nuclear accumulation of key regulatory proteins. This guide provides an in-depth analysis of the mechanism of action of this compound, its impact on nuclear-cytoplasmic transport, and its therapeutic potential in oncology, with a focus on extranodal NK/T-cell lymphoma (ENKTL) and triple-negative breast cancer (TNBC).

Introduction to Nuclear-Cytoplasmic Transport

The transport of macromolecules between the nucleus and the cytoplasm is a fundamental process in eukaryotic cells, essential for maintaining cellular function and integrity.[1][2] This trafficking is tightly regulated and occurs through nuclear pore complexes (NPCs), large protein structures that perforate the nuclear envelope.[1][2] The directionality of this transport is controlled by a family of transport receptors known as karyopherins (importins and exportins) and the Ran GTPase cycle.[1][3]

Exportins, such as CRM1, recognize and bind to specific nuclear export signals (NES) within their cargo proteins. This binding is facilitated by the presence of RanGTP in the nucleus. The resulting cargo-exportin-RanGTP complex is then translocated through the NPC into the cytoplasm. In the cytoplasm, the hydrolysis of RanGTP to RanGDP, stimulated by Ran GTPase-activating proteins (RanGAPs), leads to the disassembly of the complex and the release of the cargo protein.[3]

This compound: A Selective Inhibitor of CRM1-Mediated Nuclear Export

This compound is a synthetic analogue of sulforaphene that acts as a potent inhibitor of CRM1.[4] Its primary mechanism of action is the direct binding to CRM1, which has been validated through biolayer interferometry (BLI) assays.[4][5] This inhibition of CRM1 function disrupts the nuclear export of its cargo proteins, leading to their accumulation in the nucleus. The knockdown of CRM1 has been shown to confer resistance to this compound in tumor cells, further confirming that CRM1 is a major cellular target of the compound.[4][5]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of the nuclear retention of specific CRM1 cargo proteins, which in turn modulates critical signaling pathways involved in cancer cell proliferation, survival, and stemness.

Inhibition of the NF-κB Pathway in ENKTL

In extranodal NK/T-cell lymphoma (ENKTL), a key pathogenic driver is the overactivation of the NF-κB signaling pathway.[5] this compound treatment of ENKTL cells leads to the nuclear retention of IκBα, a primary inhibitor of NF-κB.[4] By trapping IκBα in the nucleus, this compound prevents its degradation and effectively sequesters NF-κB in an inactive state in the cytoplasm. This results in the strong suppression of NF-κB transcriptional activities, downregulation of its target genes, and ultimately, attenuated tumor cell growth and proliferation.[4][6]

Suppression of STAT3 Signaling in TNBC

In triple-negative breast cancer (TNBC), this compound has been shown to selectively eliminate CD44+/CD24- enriched breast cancer stem cells (BCSCs).[5] This is achieved through the nuclear retention of Survivin, another CRM1 cargo protein. The accumulation of Survivin in the nucleus leads to a significant suppression of STAT3 transactivation abilities and the subsequent downregulation of downstream stemness regulators.[5][6]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| ENKTL Cells | Extranodal NK/T-cell Lymphoma | Cell Growth | IC50 | Low-range nanomolar | [4][6] |

| TNBC Cells | Triple-Negative Breast Cancer | Cell Growth | IC50 | Low-range nanomolar | [5][6] |

| Cell Type | Assay | Concentration | Effect | Reference |

| Human Platelets | Toxicity | Up to 500 μM | Minimal effect | [4] |

| Healthy PBMCs | Toxicity | Not specified | Minimal effect | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biolayer Interferometry (BLI) Assay for CRM1 Binding

This assay is used to validate the direct binding of this compound to its target protein, CRM1.

-

Objective: To determine the binding affinity and kinetics of this compound to CRM1.

-

Materials:

-

Recombinant human CRM1 protein

-

Biotinylated this compound

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., Octet system)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

-

Procedure:

-

Hydrate streptavidin biosensors in the assay buffer.

-

Immobilize biotinylated this compound onto the surface of the biosensors.

-

Establish a stable baseline by dipping the biosensors in assay buffer.

-

Associate the biosensors with varying concentrations of recombinant CRM1 protein in the assay buffer and record the binding response.

-

Dissociate the complex by moving the biosensors back into the assay buffer and record the dissociation response.

-

Analyze the resulting sensorgrams to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

Immunofluorescence and Confocal Microscopy for Nuclear Localization

This method is employed to visualize the subcellular localization of CRM1 cargo proteins following treatment with this compound.

-

Objective: To qualitatively and quantitatively assess the nuclear accumulation of proteins such as IκBα and Survivin.

-

Materials:

-

Cancer cell lines (e.g., SNK-6 for ENKTL)

-

This compound

-

Primary antibodies against the cargo protein of interest (e.g., anti-IκBα)

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Confocal microscope

-

-

Procedure:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations and for different durations.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding using a blocking solution (e.g., BSA in PBS).

-

Incubate the cells with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain.

-

Visualize the cells using a confocal microscope and capture images.

-

Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence ratio.

-

Western Blotting for Nuclear and Cytoplasmic Fractionation

This technique is used to confirm the increased protein levels of CRM1 cargo in the nucleus after this compound treatment.

-

Objective: To quantitatively measure the levels of a specific protein in the nuclear and cytoplasmic fractions of the cell.

-

Materials:

-

Cancer cell lines

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

Primary and secondary antibodies for the protein of interest and loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic)

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and the appropriate loading controls.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the relative protein levels in each fraction.

-

Therapeutic Implications and Future Directions

This compound has demonstrated significant preclinical potential as a therapeutic agent for cancers that are dependent on CRM1-mediated nuclear export. Its ability to selectively kill cancer cells while sparing normal cells, such as platelets and peripheral blood mononuclear cells, suggests a favorable safety profile.[4] Furthermore, this compound has been shown to enhance the efficacy of chemotherapy drugs and downregulate multidrug resistance-related proteins, highlighting its potential in combination therapies.[5]

Future research should focus on further elucidating the full spectrum of CRM1 cargo proteins affected by this compound and their downstream consequences. Clinical trials will be crucial to determine the safety, tolerability, and efficacy of this compound in human patients. The development of predictive biomarkers to identify patient populations most likely to respond to this compound treatment will also be a critical step in its clinical development.

Conclusion

This compound is a promising new CRM1 inhibitor that effectively disrupts nuclear-cytoplasmic transport. By forcing the nuclear retention of key tumor-suppressive and growth-regulatory proteins, this compound potently inhibits critical oncogenic signaling pathways. The robust preclinical data for this compound in models of ENKTL and TNBC provide a strong rationale for its continued development as a novel anticancer therapeutic. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and serves as a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. The molecular mechanism for nuclear transport and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function of the Nuclear Transport Machinery in Maintaining the Distinctive Compositions of the Nucleus and Cytoplasm [mdpi.com]

- 3. Nucleocytoplasmic Transport: Regulatory Mechanisms and the Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and biological evaluation of a potent small molecule CRM1 inhibitor for its selective ablation of extranodal NK/T cell lymphoma | eLife [elifesciences.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

LFS-1107: A Deep Dive into its Molecular Target and Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

LFS-1107 is a potent, small-molecule inhibitor with significant therapeutic potential in oncology, particularly in the treatment of extranodal NK/T-cell lymphoma (ENKTL) and triple-negative breast cancer (TNBC). This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding for researchers and drug development professionals.

The Primary Molecular Target: Exportin-1 (XPO1/CRM1)

The principal cellular target of this compound has been identified as Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] CRM1 is a crucial nuclear export protein responsible for the transport of a wide range of cargo proteins, including tumor suppressors and growth regulators, from the nucleus to the cytoplasm. By inhibiting CRM1, this compound effectively traps these key proteins within the nucleus, leading to the suppression of oncogenic signaling pathways.

The binding of this compound to CRM1 has been validated through several experimental approaches, including biolayer interferometry (BLI) assays.[2][3] Furthermore, the functional significance of this interaction was confirmed by demonstrating that the knockdown of CRM1 confers resistance to this compound in tumor cells.[2][3] Studies have also shown that this compound is a reversible inhibitor of CRM1, which may contribute to a favorable toxicity profile.[2]

Modulated Signaling Pathways

This compound exerts its anti-cancer effects by impinging on at least two critical signaling pathways: the NF-κB and STAT3 pathways. The specific pathway affected appears to be context-dependent, varying with the cancer type.

Inhibition of the NF-κB Signaling Pathway in ENKTL

In extranodal NK/T-cell lymphoma (ENKTL), a key mechanism of action for this compound is the attenuation of the NF-κB signaling pathway.[2] This is achieved through the nuclear retention of IκBα, an inhibitor of NF-κB.[2] The overactivation of NF-κB signaling is a known hallmark of ENKTL pathogenesis.[2] By blocking the export of IκBα from the nucleus, this compound effectively sequesters it, preventing the translocation of the NF-κB complex (p65/p50) to the nucleus and subsequent transcription of its target genes, which are involved in cell survival and proliferation.[2][4][5]

Suppression of the STAT3 Signaling Pathway in TNBC

In the context of triple-negative breast cancer (TNBC), this compound has been shown to selectively eliminate breast cancer stem-like cells (BCSCs).[1][3] This is achieved by inducing the nuclear retention of Survivin, a protein that plays a role in both cell survival and proliferation.[1][3] The nuclear accumulation of Survivin leads to a strong suppression of STAT3 transactivation and the subsequent downregulation of downstream stemness regulators.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Cancer Type | Effect | Concentration | Citation |

| ENKTL cells | Extranodal NK/T-cell lymphoma | Strong suppression of growth | Low-range nanomolar | [2][3] |

| TNBC tumor cells | Triple-negative breast cancer | Significant inhibition | Low-range nanomolar | [1][3] |

| CD44+/CD24- enriched BCSCs | Triple-negative breast cancer | Selective elimination | Not specified | [1][3] |

| Patient-Derived Tumor Organoids (PDTOs) | Triple-negative breast cancer | Significant ablation | Not specified | [1] |

Table 2: Safety and Toxicity Profile of this compound

| Cell/Model Type | Effect | Concentration | Citation |

| Human platelets | Minimal effects | Up to 500 μM | [2] |

| Healthy peripheral blood mononuclear cells (PBMCs) | Minimal toxicity | Up to 9 μM | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biolayer Interferometry (BLI) Assay for CRM1 Binding

-

Objective: To confirm the direct binding of this compound to its molecular target, CRM1.

-

Principle: BLI measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference. Binding of a ligand to the immobilized protein causes a shift in the interference pattern, which is proportional to the change in optical thickness at the biosensor surface.

-

Methodology:

-

Recombinant human CRM1 protein is biotinylated and immobilized on streptavidin-coated biosensors.

-

A baseline is established by dipping the biosensors into a buffer solution.

-

The biosensors are then dipped into solutions containing varying concentrations of this compound to measure the association phase.

-

Finally, the biosensors are moved back into the buffer solution to measure the dissociation of the this compound/CRM1 complex.

-

The resulting sensorgrams are analyzed to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

-

CRM1 Knockdown for Target Validation

-

Objective: To demonstrate that the cytotoxic effects of this compound are dependent on the presence of its target, CRM1.

-

Methodology:

-

Cancer cell lines (e.g., ENKTL or TNBC cells) are transfected with either a short hairpin RNA (shRNA) or small interfering RNA (siRNA) specifically targeting CRM1, or a non-targeting control.

-

The efficiency of CRM1 knockdown is confirmed by Western blot or qRT-PCR.

-

Both the CRM1-knockdown cells and control cells are treated with a range of concentrations of this compound.

-

Cell viability is assessed after a defined incubation period (e.g., 48-72 hours) using a suitable assay such as MTT or CellTiter-Glo.

-

A significant increase in the IC50 value for this compound in the CRM1-knockdown cells compared to the control cells indicates that the drug's activity is target-dependent.

-

Immunofluorescence and Confocal Microscopy for Nuclear Localization

-

Objective: To visualize the nuclear accumulation of CRM1 cargo proteins (e.g., IκBα or Survivin) following treatment with this compound.

-

Methodology:

-

Cells are seeded on glass coverslips and allowed to adhere overnight.

-

The cells are then treated with this compound or a vehicle control for a specified duration (e.g., 3 hours).[2]

-

After treatment, the cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a suitable blocking buffer.

-

The cells are incubated with a primary antibody specific for the cargo protein of interest (e.g., anti-IκBα or anti-Survivin).

-

Following washing, the cells are incubated with a fluorescently-labeled secondary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

-

The coverslips are mounted on microscope slides, and images are acquired using a confocal microscope.

-

The images are analyzed to assess the subcellular localization of the target protein.

-

Western Blot for Nuclear and Cytoplasmic Fractionation

-

Objective: To quantitatively confirm the increased nuclear presence of CRM1 cargo proteins after this compound treatment.

-

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

Following treatment, the cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit.

-

The protein concentration of each fraction is determined using a BCA assay.

-

Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against the cargo protein of interest.

-

Antibodies against marker proteins for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH) are used to confirm the purity of the fractions.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a promising therapeutic agent that targets the nuclear export protein CRM1. Its mechanism of action involves the nuclear retention of key regulatory proteins, leading to the suppression of oncogenic signaling pathways such as NF-κB and STAT3. The preclinical data demonstrate potent anti-cancer activity at nanomolar concentrations with a favorable safety profile. The detailed experimental evidence provides a strong rationale for the continued development of this compound for the treatment of various malignancies.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Discovery and biological evaluation of a potent small molecule CRM1 inhibitor for its selective ablation of extranodal NK/T cell lymphoma | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: The Discovery and Development of LFS-1107, a Potent CRM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LFS-1107 is a novel, potent, and reversible small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin-1 (XPO1).[1][2] CRM1 is a key nuclear export protein that is frequently overexpressed in various cancers, mediating the transport of tumor suppressor proteins and other cargo from the nucleus to the cytoplasm, thereby promoting cancer cell survival and proliferation.[1][3] this compound, a synthetic analogue of sulforaphene, has demonstrated significant preclinical anti-tumor activity in extranodal NK/T cell lymphoma (ENKTL) and triple-negative breast cancer (TNBC).[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a promising therapeutic agent.

Discovery and Lead Optimization

This compound was developed as a synthetic analogue of sulforaphene, a natural covalent CRM1 inhibitor. The discovery process utilized Artificial Intelligence Drug Discovery (AIDD) approaches to design a potent CRM1 inhibitor with strong activity against ENKTL cells.[1] While specific details of the structure-activity relationship (SAR) studies have not been extensively published, the development of this compound represents a targeted effort to optimize the therapeutic potential of the sulforaphene scaffold.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to and inhibiting the function of CRM1. This inhibition leads to the nuclear retention of key tumor suppressor proteins and other cargo proteins, ultimately triggering anti-proliferative and pro-apoptotic signaling pathways. The specific downstream effects of this compound have been characterized in both ENKTL and TNBC.

In Extranodal NK/T Cell Lymphoma (ENKTL)

In ENKTL, a key hallmark of which is the overactivation of the NF-κB signaling pathway, this compound's primary mechanism involves the nuclear retention of IκBα, an inhibitor of NF-κB.[1] By blocking the CRM1-mediated export of IκBα, this compound effectively traps IκBα in the nucleus, where it sequesters NF-κB, preventing its transcriptional activity. This leads to the downregulation of NF-κB target genes, resulting in attenuated tumor cell growth and proliferation.[1][4]

In Triple-Negative Breast Cancer (TNBC)

In TNBC, this compound has been shown to selectively eliminate CD44+/CD24- enriched breast cancer stem cells (BCSCs).[4] The mechanism in this cancer type involves the nuclear retention of Survivin, a protein that plays a role in both cell division and apoptosis. This nuclear accumulation of Survivin leads to a strong suppression of STAT3 transactivation and the downregulation of downstream stemness regulators, ultimately ablating the patient-derived tumor organoids (PDTOs) of TNBC.[4]

Quantitative Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent cytotoxic activity against ENKTL cell lines in the low nanomolar range.[1] Importantly, it exhibits minimal effects on healthy peripheral blood mononuclear cells (PBMCs) and human platelets, suggesting a favorable safety profile.[1]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNK6 | ENKTL | 26 | [1] |

| HANK-1 | ENKTL | 36 | [1] |

| Human PBMCs | Healthy | > 9000 | [1] |

| Human Platelets | Healthy | > 500,000 | [1] |

CRM1 Binding Affinity

Biolayer interferometry (BLI) assays confirm that CRM1 is a major cellular target of this compound. The binding affinity of this compound to CRM1 is significantly stronger than that of the FDA-approved CRM1 inhibitor, KPT-330 (Selinexor).[1] The interaction is reversible, which may contribute to a lower toxicity profile.[1]

| Compound | Target | Kd (M) | Reference |

| This compound | CRM1 | 1.25 x 10-11 | [1] |

| KPT-330 | CRM1 | 5.29 x 10-9 | [1] |

| This compound | IκBα | No Binding | [1] |

| This compound | Keap1 | No Binding | [1] |

In Vivo Efficacy in ENKTL Xenograft Model

In an immunodeficient mouse model engrafted with human ENKTL cells (SNK6), this compound demonstrated potent anti-tumor activity.[1]

| Treatment Group | Dosage | Outcome | Reference |

| Vehicle Control | - | Progressive disease, splenomegaly | [1] |

| This compound | 10 mg/kg/week (i.p.) | Extended survival, significant tumor cell elimination, reduced splenomegaly, restored spleen weight and volume | [1] |

Detailed Experimental Protocols

Biolayer Interferometry (BLI) Assay for CRM1 Binding

This protocol describes the method to determine the binding affinity of this compound to the CRM1 protein.

Methodology:

-

Instrument: The assay is performed using an Octet K2 instrument (Molecular Devices ForteBIO, USA).

-

Plate Setup: Samples are loaded into a 96-well plate.

-

Assay Conditions: The experiment is run at 25°C with a shaking speed of 1000 rpm.

-

Steps:

-

Baseline: Initial readings are obtained with the biosensors in buffer for 120 seconds.

-

Loading: Biotinylated CRM1 protein is loaded onto the streptavidin-coated biosensors.

-

Association: The CRM1-loaded sensors are moved to wells containing this compound to measure the binding interaction for 180 seconds.

-

Dissociation: The sensors are then moved back to buffer-containing wells to measure the dissociation of this compound from CRM1 for 180 seconds.

-

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate software to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Immunofluorescence Staining for IκBα Nuclear Translocation

This protocol details the visualization of IκBα localization within cells following treatment with this compound.

Methodology:

-

Cell Culture: ENKTL cells (e.g., SNK6) are cultured on coverslips.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 3 hours).

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against IκBα overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Nuclei are stained with DAPI.

-

Imaging: Coverslips are mounted on slides and imaged using a confocal microscope.

-

Analysis: The nuclear and cytoplasmic fluorescence intensity of IκBα is quantified to determine the extent of nuclear translocation.

Western Blot for Nuclear and Cytoplasmic IκBα

This protocol provides a method for quantifying the levels of IκBα in the nuclear and cytoplasmic fractions of cells.

Methodology:

-

Cell Treatment and Lysis: ENKTL cells are treated with this compound. Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated with primary antibodies against IκBα, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the relative amounts of IκBα in the nuclear and cytoplasmic fractions.

ENKTL Xenograft Mouse Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD-Prkdcscid Il2rgnull, NCG) are used.

-

Cell Engraftment: SNK6 ENKTL cells are injected intraperitoneally into the mice.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered intraperitoneally at a dose of 10 mg/kg/week.

-

Monitoring: Mouse survival, body weight, and general health are monitored throughout the study.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development.[4] The promising preclinical data, particularly its potent anti-tumor activity and favorable safety profile, suggest that this compound may warrant translation into clinical trials for the treatment of ENKTL and potentially other malignancies such as TNBC.[1][4]

Conclusion

This compound is a potent and selective CRM1 inhibitor with a well-defined mechanism of action in ENKTL and emerging evidence of efficacy in TNBC. Its strong binding affinity for CRM1, coupled with its ability to induce tumor cell apoptosis and its favorable in vivo safety and efficacy, position it as a strong candidate for further clinical investigation. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued development of this compound and other CRM1 inhibitors.

References

Foundational Research on LFS-1107 in Oncology: A Technical Overview

There is currently no publicly available scientific literature, clinical trial data, or other foundational research information regarding a compound designated as LFS-1107 in the context of oncology.

Extensive searches of scholarly databases, clinical trial registries, and general scientific repositories have not yielded any results for "this compound." This suggests that this compound may be an internal compound designation within a pharmaceutical or biotechnology company that has not yet been publicly disclosed. It is also possible that it is a very early-stage research molecule that has not yet been the subject of published studies.

Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including:

-

Quantitative Data Presentation: No data is available to summarize in tabular format.

-

Experimental Protocols: Without published research, there are no methodologies to detail.

-

Signaling Pathway and Workflow Visualizations: The mechanism of action and experimental workflows for this compound are unknown, precluding the creation of any diagrams.

This document will be updated if and when information regarding this compound becomes available in the public domain. Researchers, scientists, and drug development professionals interested in this compound are advised to monitor scientific publications and conference proceedings for any future disclosures.

The Therapeutic Potential of LFS-1107: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

LFS-1107 is a novel, potent, and selective small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin-1 (XPO1). This document provides an in-depth technical overview of the preclinical data supporting the therapeutic potential of this compound, primarily focusing on its application in Extranodal NK/T-cell Lymphoma (ENKTL) and its emerging role in Triple-Negative Breast Cancer (TNBC). This compound demonstrates a high binding affinity for CRM1, leading to the nuclear retention of key tumor suppressor proteins and subsequent inhibition of oncogenic signaling pathways, notably NF-κB and STAT3. Preclinical studies have shown that this compound effectively suppresses the growth of cancer cells at nanomolar concentrations, exhibits a favorable safety profile with minimal impact on healthy cells, and demonstrates significant anti-tumor activity in in vivo models. This whitepaper consolidates the available quantitative data, details the experimental methodologies, and visualizes the underlying mechanisms and workflows to support further investigation and development of this compound as a promising cancer therapeutic.

Introduction

The nuclear transport machinery is a critical regulator of cellular homeostasis, and its dysregulation is a hallmark of many cancers. CRM1, a key nuclear export protein, is overexpressed in numerous malignancies and facilitates the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. This aberrant nuclear export contributes to uncontrolled cell proliferation and survival. This compound has been identified as a potent inhibitor of CRM1, effectively blocking its function and restoring the nuclear localization of critical anti-cancer proteins. This document outlines the mechanism of action, preclinical efficacy, and safety profile of this compound, providing a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the nuclear export function of CRM1. This leads to the nuclear accumulation of key tumor suppressor proteins, thereby inhibiting downstream oncogenic signaling pathways.

Inhibition of the NF-κB Signaling Pathway in ENKTL

In Extranodal NK/T-cell Lymphoma (ENKTL), the constitutive activation of the NF-κB signaling pathway is a primary driver of tumorigenesis. This compound treatment leads to the nuclear retention of IκBα, an endogenous inhibitor of NF-κB.[1] By trapping IκBα in the nucleus, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing its transcriptional activity and the expression of downstream target genes involved in cell survival and proliferation.[1]

Inhibition of the STAT3 Signaling Pathway in TNBC

In Triple-Negative Breast Cancer (TNBC), particularly in cancer stem cells, the STAT3 signaling pathway is often hyperactivated. This compound has been shown to induce the nuclear retention of Survivin, which in turn suppresses the transactivation of STAT3. This leads to the downregulation of downstream stemness regulators, suggesting a potential role for this compound in targeting TNBC.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HANK-1 | ENKTL | 36 | |

| SNK-6 | ENKTL | Not explicitly stated, but effective at low-nanomolar concentrations. | [1] |

| SNT-8 | ENKTL | Not explicitly stated, but effective at low-nanomolar concentrations. | |

| TNBC cell lines | TNBC | Not explicitly stated, but effective at low-nanomolar concentrations. |

In Vivo Efficacy

In a mouse xenograft model using SNK-6 ENKTL cells, this compound demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Outcome | Reference |

| NCG mice with SNK-6 xenografts | 10 mg/kg/week this compound | Extended mouse survival, eliminated tumor cells, reduced splenomegaly. | [1] |

Activity in Patient-Derived Organoids

This compound has also shown efficacy in more clinically relevant models, such as patient-derived tumor organoids (PDTOs) from TNBC patients, where it effectively ablated the organoids.

Safety Profile

Preclinical safety studies have indicated that this compound has a favorable therapeutic window.

| Cell Type | Effect | Concentration | Reference |

| Human peripheral blood mononuclear cells (PBMCs) | Minimal effects | Not specified | [1] |

| Human platelets | Minimal effects | Up to 500 μM | [1] |

Experimental Protocols

Biolayer Interferometry (BLI) Assay for CRM1 Binding

This protocol was used to determine the binding affinity of this compound to its target, CRM1.

Protocol:

-

Recombinant human CRM1 protein was biotinylated.

-

Streptavidin biosensors were hydrated and then loaded with the biotinylated CRM1 protein.

-

A baseline was established by dipping the sensors into kinetics buffer.

-

The sensors were then dipped into wells containing various concentrations of this compound to measure the association phase.

-

Finally, the sensors were moved back to the kinetics buffer to measure the dissociation phase.

-

The resulting binding curves were analyzed to calculate the equilibrium dissociation constant (Kd).

Confocal Microscopy for IκBα Nuclear Accumulation

This method was used to visualize the subcellular localization of IκBα following treatment with this compound.

Protocol:

-

ENKTL cells were seeded on coverslips.

-

The cells were treated with different concentrations of this compound or a vehicle control.

-

After treatment, the cells were fixed, permeabilized, and blocked.

-

The cells were then incubated with a primary antibody against IκBα, followed by a fluorescently labeled secondary antibody.

-

The nuclei were counterstained with DAPI.

-

The coverslips were mounted on slides and imaged using a confocal microscope.

Western Blot for NF-κB Signaling Proteins

This technique was employed to quantify the levels of proteins in the NF-κB signaling pathway.

Protocol:

-

ENKTL cells were treated with this compound.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model of ENKTL

This in vivo model was used to assess the anti-tumor efficacy of this compound.

Protocol:

-

Immunodeficient mice (e.g., NOD/SCID) were inoculated with ENKTL cells (e.g., SNK-6).

-

Once tumors were established, the mice were randomized into treatment and control groups.

-

The treatment group received this compound at a specified dose and schedule, while the control group received a vehicle.

-

Tumor growth was monitored regularly by measuring tumor volume.

-

At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action targeting the CRM1 nuclear export protein. Its potent in vitro and in vivo activity against ENKTL and TNBC, coupled with a favorable safety profile, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research and development. Future studies should focus on comprehensive IND-enabling toxicology studies and the identification of predictive biomarkers to facilitate the clinical translation of this compound for the treatment of these aggressive malignancies. The current data strongly suggests that this compound warrants further investigation as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for LFS-1107 in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction: LFS-1107 is a potent and selective small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin-1 (XPO1). CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins and growth regulators from the nucleus to the cytoplasm. In certain cancers, such as extranodal NK/T-cell lymphoma (ENKTL), the overexpression of CRM1 leads to the mislocalization and functional inactivation of these critical proteins, promoting oncogenesis. A key mechanism in ENKTL is the hyperactivation of the NF-κB signaling pathway. This compound selectively inhibits CRM1, leading to the nuclear retention of IκBα, an inhibitor of NF-κB. This action suppresses NF-κB transcriptional activity, reduces the expression of downstream target genes, and ultimately attenuates tumor cell growth and proliferation.[1][2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in ENKTL Cell Lines

| Cell Line | Description | IC50 (nM) | Reference |

| SNK-6 | Human extranodal NK/T-cell lymphoma | 26 | [1] |

| HANK-1 | Human extranodal NK/T-cell lymphoma | 36 | [1] |

Table 2: Selectivity Profile of this compound

| Cell Type | Description | Effect | Concentration | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Healthy donor cells | Minimal toxicity | Up to 9 µM | [1] |

| Human Platelets | Healthy donor cells | No significant effect | Up to 500 µM | [1] |

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture of ENKTL Cell Lines (SNK-6)

This protocol describes the standard procedure for culturing the SNK-6 cell line, a human extranodal NK/T-cell lymphoma cell line.

Materials:

-

SNK-6 cells (e.g., ATCC)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Recombinant human IL-2

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

6-well culture plates

-

15 mL conical tubes

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 U/mL recombinant human IL-2.

-

Thaw a cryopreserved vial of SNK-6 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.

-

Transfer the cell suspension to a 6-well plate.

-

Culture the cells in an incubator at 37°C with 5% CO2.

-

Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.

-

Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to determine the IC50 of this compound on ENKTL cell lines.

Materials:

-

SNK-6 or HANK-1 cells

-

Complete growth medium (as described in Protocol 1)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed SNK-6 or HANK-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot for Nuclear and Cytoplasmic Fractionation

This protocol details the procedure to analyze the subcellular localization of IκBα and p65 following treatment with this compound.

Materials:

-

SNK-6 cells

-

This compound

-

Nuclear and Cytoplasmic Extraction Kit (e.g., from Thermo Fisher Scientific or similar)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-IκBα

-

Rabbit anti-p65

-

Rabbit anti-Lamin B1 (nuclear marker)

-

Mouse anti-GAPDH (cytoplasmic marker)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat SNK-6 cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 3 hours.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit. Add protease and phosphatase inhibitors to all buffers.

-

Determine the protein concentration of each fraction using the BCA assay.

-

Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for IκBα Localization

This protocol describes the visualization of IκBα nuclear accumulation by immunofluorescence microscopy.

Materials:

-

SNK-6 cells

-

This compound

-

Poly-L-lysine coated coverslips or chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-IκBα

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed SNK-6 cells on poly-L-lysine coated coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 3 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-IκBα antibody (e.g., 1:200 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Image the cells using a confocal microscope.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for LFS-1107 in Extranodal NK/T-Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extranodal NK/T-cell lymphoma (ENKTL) is an aggressive malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies.[1] One of the key oncogenic pathways implicated in ENKTL pathogenesis is the constitutively active Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] LFS-1107 has been identified as a potent and selective small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin-1 (XPO1).[2][3] CRM1 is a crucial nuclear export protein that mediates the transport of various proteins, including the inhibitor of NF-κB, IκBα, from the nucleus to the cytoplasm.[3] In ENKTL, the overexpression of CRM1 contributes to the sequestration of IκBα in the cytoplasm, leading to the persistent nuclear activity of NF-κB and promoting tumor cell proliferation and survival.[2] this compound selectively targets CRM1, leading to the nuclear retention of IκBα, which in turn inhibits NF-κB transcriptional activity and induces apoptosis in ENKTL cells.[2][3] These application notes provide detailed protocols for the use of this compound in in vitro and in vivo ENKTL research.

Data Presentation

Table 1: In Vitro Efficacy of this compound and other CRM1 inhibitors in ENKTL Cell Lines

| Cell Line | Compound | IC50 (nM) | Reference |

| SNK6 | This compound | 26 | [4][5] |

| HANK-1 | This compound | 36 | [4] |

| MOLT-4 (T-ALL) | Selinexor (KPT-330) | 34-203 | |

| Jurkat (T-ALL) | Selinexor (KPT-330) | 34-203 |

T-ALL cell lines are included for comparative purposes as ENKTL can have a T-cell origin.

Table 2: In Vivo Efficacy of this compound in an ENKTL Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| NCG mice | SNK6 | This compound | 10 mg/kg/week (intraperitoneal) | Extended mouse survival and eliminated tumor cells | [5] |

Signaling Pathway

Caption: Mechanism of action of this compound in ENKTL cells.

Experimental Protocols

In Vitro Assays

1. Cell Culture of ENKTL Cell Lines (e.g., SNK6, HANK-1)

-

Materials:

-

ENKTL cell lines (e.g., SNK6, HANK-1)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human IL-2

-

T-25 or T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 U/mL IL-2.

-

Thaw cryopreserved cells rapidly in a 37°C water bath.

-

Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.

-

Transfer the cell suspension to a T-25 or T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth and medium color daily.

-

Split the culture every 2-3 days, or when cell density reaches 8 x 10^5 cells/mL, by centrifuging the cells and resuspending them in fresh medium at a density of 2 x 10^5 cells/mL.

-

2. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Materials:

-

ENKTL cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)

-

-

Protocol:

-

Seed ENKTL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

For MTT assay, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

3. Western Blot Analysis for CRM1 and NF-κB Pathway Proteins

-

Materials:

-

ENKTL cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CRM1, anti-IκBα, anti-p65, anti-c-Myc, anti-Survivin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Protocol:

-

Treat ENKTL cells with various concentrations of this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

In Vivo Xenograft Study

1. Establishment of ENKTL Xenograft Model

-

Materials:

-

NCG (NOD-Prkdcscid Il2rgtm1Wjl/SzJ) mice (6-8 weeks old)

-

SNK6 cells

-

Matrigel

-

Sterile PBS

-

Syringes and needles

-

-

Protocol:

-

Harvest SNK6 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each NCG mouse.

-

Monitor the mice for tumor formation.

-

2. This compound Treatment and Tumor Monitoring

-

Materials:

-

Tumor-bearing NCG mice

-

This compound formulation for intraperitoneal injection

-

Calipers

-

Animal balance

-

-

Protocol:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally once a week.

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predefined period or until the tumors in the control group reach the maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

-

For survival studies, monitor the mice until they meet the euthanasia criteria and plot a Kaplan-Meier survival curve.

-

Experimental Workflows

Caption: In Vitro Experimental Workflow for this compound.

Caption: In Vivo Xenograft Experimental Workflow for this compound.

References

- 1. Extranodal NK-Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery and biological evaluation of a potent small molecule CRM1 inhibitor for its selective ablation of extranodal NK/T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extranodal NK/T cell lymphoma [bloodresearch.or.kr]

- 4. Discovery and biological evaluation of a potent small molecule CRM1 inhibitor for its selective ablation of extranodal NK/T cell lymphoma | eLife [elifesciences.org]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for LFS-1107 in Triple-Negative Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to the lack of targeted therapies. The nuclear factor-kappa B (NF-κB) signaling pathway is frequently dysregulated in TNBC, contributing to tumor progression, survival, and chemoresistance. LFS-1107, a potent and selective small molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin-1 (XPO1), presents a promising therapeutic strategy for TNBC. By inhibiting CRM1, this compound prevents the nuclear export of key tumor suppressor proteins, including the inhibitor of NF-κB, IκBα. This leads to the nuclear retention of IκBα, subsequent inhibition of NF-κB transcriptional activity, and ultimately, suppression of TNBC cell growth and survival.

These application notes provide a comprehensive overview of the use of this compound in TNBC cell lines, including its mechanism of action, and detailed protocols for key in vitro experiments. While specific quantitative data for this compound is emerging, the provided data from analogous CRM1 inhibitors and NF-κB targeting agents in TNBC serves as a valuable reference.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of various compounds that target the CRM1/NF-κB pathway in representative TNBC cell lines. This data provides a comparative landscape for assessing the potential potency of this compound.

Table 1: IC50 Values of CRM1/NF-κB Pathway Inhibitors in TNBC Cell Lines

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Englerin A | TRPC1/4/5 | BT-549 | 0.0054 | [1] |

| Englerin A | TRPC1/4/5 | Hs578T | 0.016 | [1] |

| Sulforaphane | General | MDA-MB-231 | ~20 (24h) | [2] |

| Sulforaphane | General | BT-549 | ~20 (24h) | [2] |

| Arnicolide D | Akt/mTOR, STAT3 | MDA-MB-231 | 5.211 (48h) | [3] |

| Arnicolide D | Akt/mTOR, STAT3 | MDA-MB-468 | 3.405 (48h) | [3] |

| Erianin | PI3K/Akt | MDA-MB-231 | 0.071 | [4] |

| Quercetin | ORM2 | MDA-MB-231 | 15.3 | [5] |

| Quercetin | ORM2 | BT-20 | 20.1 | [5] |

| Quercetin | ORM2 | BT-549 | 55.2 | [5] |

Note: The IC50 values can vary depending on the assay conditions and duration of treatment.

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of CRM1, leading to the suppression of the canonical NF-κB signaling pathway.